molecular formula C17H11ClF2N2O B2802051 2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 941930-45-6

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2802051
CAS No.: 941930-45-6
M. Wt: 332.73
InChI Key: BDZWMAOTNQZBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H11ClF2N2O and its molecular weight is 332.73. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O/c18-14-2-1-3-15(20)13(14)10-22-17(23)9-8-16(21-22)11-4-6-12(19)7-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZWMAOTNQZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClF2N2O, with a molecular weight of approximately 360.79 g/mol. The structure features a pyridazine ring substituted with both chlorinated and fluorinated aromatic groups, which may enhance its biological activity through improved binding affinity to target proteins.

PropertyValue
Molecular FormulaC19H15ClF2N2O
Molecular Weight360.79 g/mol
IUPAC NameThis compound
SMILESCC1=NN=C(C(=O)N1C)C(C)C(C)=C(C)F

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity and binding interactions, potentially leading to increased potency against specific targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study:
In a study examining the effects on HeLa cells (human cervical cancer), the compound showed an IC50 value of approximately 5 µM, indicating effective cytotoxicity compared to control treatments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against several bacterial strains. It exhibits notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives have been assessed for their biological activities, revealing that modifications in substituent groups can significantly influence potency and selectivity.

Key Findings:

  • Selectivity : Variations in fluorination patterns lead to differential selectivity towards specific kinases involved in cancer progression.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.

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